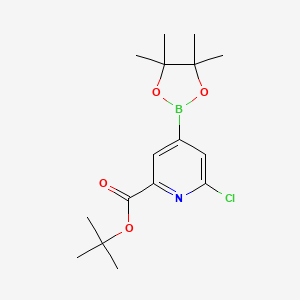

2-(t-Butoxycarbonyl)-6-chloropyridine-4-boronic acid, pinacol ester

Descripción

2-(t-Butoxycarbonyl)-6-chloropyridine-4-boronic acid, pinacol ester (CAS: 2096341-89-6) is a boronic acid pinacol ester derivative featuring a pyridine core substituted with a chlorine atom at position 6, a tert-butoxycarbonyl (Boc) protecting group at position 2, and a boronic ester at position 4. Its molecular formula is inferred as C₁₆H₂₂BClNO₄ (MW ≈ 353.6 g/mol) based on structural analogs . This compound is pivotal in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl or heteroaryl structures, particularly in pharmaceutical intermediates where the Boc group serves as a temporary amine protector .

Propiedades

IUPAC Name |

tert-butyl 6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BClNO4/c1-14(2,3)21-13(20)11-8-10(9-12(18)19-11)17-22-15(4,5)16(6,7)23-17/h8-9H,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOAWJVXTSJUHIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)Cl)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 2-(t-Butoxycarbonyl)-6-chloropyridine-4-boronic acid, pinacol ester typically involves the reaction of 2-(t-Butoxycarbonyl)-6-chloropyridine with pinacol boronic acid under specific conditions. One common method includes refluxing the reactants in toluene overnight, followed by purification through flash column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

2-(t-Butoxycarbonyl)-6-chloropyridine-4-boronic acid, pinacol ester undergoes various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: Reduction reactions can convert the boronic ester to other functional groups.

Substitution: The compound can participate in substitution reactions, where the boronic ester group is replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

2-(t-Butoxycarbonyl)-6-chloropyridine-4-boronic acid, pinacol ester has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used in the development of boron-containing drugs and probes.

Mecanismo De Acción

The mechanism of action of 2-(t-Butoxycarbonyl)-6-chloropyridine-4-boronic acid, pinacol ester involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. This property is exploited in various synthetic and medicinal applications .

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Substituent and Heterocyclic Core Variations

(a) Pyridine vs. Pyrimidine Derivatives

- 2-Methyl-6-chloropyrimidine-4-boronic acid, pinacol ester (CAS: N/A, MW: 254.53 g/mol) Key Difference: Replaces the pyridine core with a pyrimidine ring (two nitrogen atoms at positions 1 and 3). The methyl group at position 2 offers steric hindrance, reducing accessibility for coupling partners .

(b) Halogen and Functional Group Variations

2-Methyl-6-(trifluoromethyl)pyridine-4-boronic acid, pinacol ester (CAS: 1321518-03-9)

- Key Difference : Substitutes chlorine with a trifluoromethyl (-CF₃) group at position 5.

- Impact : The -CF₃ group enhances lipophilicity and metabolic stability, making this derivative more suitable for drug candidates targeting hydrophobic binding pockets. However, its strong electron-withdrawing nature may accelerate boronic ester hydrolysis .

6-Chloropyridine-2-boronic acid, pinacol ester (CAS: 1309981-31-4)

- Key Difference : Lacks the Boc group at position 2; boronic ester is at position 2 instead of 4.

- Impact : The absence of the Boc group simplifies synthesis but limits utility in multi-step protocols requiring amine protection. Positional isomerism alters steric and electronic profiles, affecting coupling efficiency .

Partially Saturated Heterocycles

- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate (CAS: 936250-21-4) Key Difference: Features a partially saturated tetrahydropyridine ring instead of aromatic pyridine. However, the saturated core may enhance solubility and bioavailability in drug discovery .

Heterocycle Replacement

- Benzo[b]furan-2-boronic acid, pinacol ester derivatives (e.g., 6-cyanobenzo[b]furan-2-boronic acid, pinacol ester) Key Difference: Replaces pyridine with a benzo[b]furan core. Such derivatives are favored in synthesizing bioactive molecules with enhanced π-π stacking interactions .

Actividad Biológica

2-(t-Butoxycarbonyl)-6-chloropyridine-4-boronic acid, pinacol ester (CAS Number: 2096341-89-6) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids and their derivatives are known for their applications in drug development, particularly as enzyme inhibitors and in the synthesis of biologically active compounds.

The compound has the following chemical characteristics:

Boronic acids often act as reversible inhibitors of serine proteases, which are enzymes critical in various biological processes. The ability of boronic acids to form covalent bonds with the active site of these enzymes allows them to effectively inhibit their activity, making them valuable in therapeutic applications. For instance, the structural similarity between boronic acids and carboxylic acids allows them to mimic natural substrates in enzymatic reactions .

Biological Activities

Research indicates that boronic acid derivatives exhibit a range of biological activities:

-

Anticancer Activity :

- Boronic acids like bortezomib have been successfully used in treating multiple myeloma by inhibiting the proteasome pathway, leading to apoptosis in cancer cells .

- Compounds similar to 2-(t-Butoxycarbonyl)-6-chloropyridine-4-boronic acid have shown promise as potential anticancer agents by modifying existing bioactive molecules to enhance their efficacy.

- Antibacterial and Antiviral Properties :

- Enzyme Inhibition :

Case Studies

Several studies have explored the biological applications of boronic acid derivatives:

- A study published in Medicinal Chemistry Reviews discusses how structural modifications of boronic acids can lead to improved pharmacokinetic properties and selectivity for target enzymes .

- Another research article demonstrated the successful synthesis of γ-amino boronic esters through photoredox-catalyzed reactions involving vinyl boronic esters, showcasing the versatility of boron-containing compounds in medicinal chemistry .

Table 1: Summary of Biological Activities

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₃BClNO₄ |

| Molecular Weight | 339.60 g/mol |

| Purity | ≥ 96% |

Q & A

Q. Advanced Strategies :

- Catalyst Screening : Test Pd(OAc)₂, PdCl₂(dtbpf), or Ni catalysts for challenging substrates.

- Solvent Optimization : Use THF/water mixtures for better solubility of hydrophobic substrates.

- Base Selection : Replace K₂CO₃ with milder bases (e.g., NaHCO₃) to prevent Boc group cleavage.

- Microwave Assistance : Reduce reaction times and improve yields under controlled microwave heating .

What derivatives of this compound are synthetically accessible for structure-activity studies?

Q. Derivatization Examples :

- Replace the Boc group with acetyl or Fmoc for altered stability.

- Modify the boronic ester to MIDA or trifluoroborate salts for improved aqueous solubility.

- Introduce substituents at the 4-position via Suzuki couplings (e.g., aryl, heteroaryl groups) to tune electronic properties .

How does steric bulk affect its performance in enantioselective allylboration reactions?

Mechanistic Insight : α-Substituted allylboronic esters (e.g., β-methallyl derivatives) exhibit high E-selectivity when converted to borinic esters via nBuLi/TFAA activation. The Boc group’s steric bulk may hinder rotation, favoring specific transition states. Monitor intermediates via ¹¹B NMR to confirm borinic ester formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.